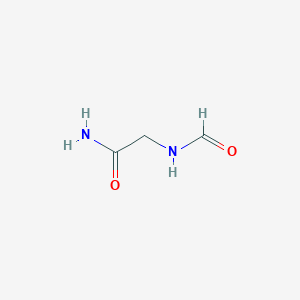

2-Formamidoacetamide

Description

Structure

3D Structure

Properties

CAS No. |

4238-57-7 |

|---|---|

Molecular Formula |

C3H6N2O2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

2-formamidoacetamide |

InChI |

InChI=1S/C3H6N2O2/c4-3(7)1-5-2-6/h2H,1H2,(H2,4,7)(H,5,6) |

InChI Key |

XDASXSONAZHGKJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)NC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Formamidoacetamide and Its Chemical Derivatives

Established Synthetic Pathways to 2-Formamidoacetamide

The foundational methods for synthesizing this compound often involve direct reactions between simple, readily available precursors. These pathways are valued for their straightforwardness, though they may require specific conditions to achieve optimal yields.

Direct Amidation Reactions in this compound Synthesis

Direct amidation represents a fundamental approach to forming the amide bond in this compound. This typically involves the reaction of a carboxylic acid or its derivative with an amine. In the context of this compound, this would conceptually involve the reaction of formamide (B127407) with a suitable two-carbon building block containing an acetamide-like structure. General methods for direct amidation often require activating agents to facilitate the reaction, as the direct condensation of a carboxylic acid and an amine can be unfavorable and require high temperatures to drive off water. echemi.com The use of coupling agents is a common strategy to achieve this under milder conditions.

Condensation of Glycinamide (B1583983) with Formic Acid for this compound Production

A plausible and widely applicable method for the synthesis of this compound is the N-formylation of glycinamide (2-aminoacetamide) using formic acid. This reaction is a direct application of the well-established method of formylating amines. nih.gov The process typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction, thereby driving the equilibrium towards the product. scispace.com Catalyst-free N-formylation of amines using formic acid as a sustainable C1 source has also been reported, offering a green and efficient protocol. acs.org The reaction can be performed under solvent-free conditions, further enhancing its practicality. researchgate.net

Research has shown that various amines, including primary and secondary alkyl and aromatic amines, can be effectively formylated using formic acid. nih.gov While specific studies focusing solely on the formylation of glycinamide to this compound are not extensively detailed in readily available literature, the general principles strongly support this synthetic route. The reaction is expected to proceed by the nucleophilic attack of the amino group of glycinamide on the carbonyl carbon of formic acid, followed by dehydration to yield the final product.

Table 1: General Conditions for N-Formylation of Amines with Formic Acid

| Amine Substrate | Formylating Agent | Catalyst/Conditions | Yield (%) | Reference |

| Primary Aromatic Amines | Formic Acid | Sulfonic acid functionalized magnetic nanoparticles, Ethanol (B145695), RT | Excellent | nih.gov |

| Primary/Secondary Amines | Formic Acid | Toluene, Reflux, Dean-Stark trap | 40-98 | scispace.com |

| Primary/Secondary Amines | Formic Acid | Solvent-free, 80 °C | Good to Excellent | nih.gov |

| Primary/Secondary Amines | Formic Acid/Ethyl Formate (B1220265) | Solvent- and catalyst-free, 60 °C | Moderate to Excellent | researchgate.net |

This table presents general findings for the N-formylation of various amines and serves as a reference for the plausible synthesis of this compound from glycinamide.

Reaction of Acetamide (B32628) with Formic Acid in this compound Formation

The synthesis of this compound from acetamide and formic acid represents a conceptually different approach, targeting the formation of the formamido group on a pre-existing acetamide backbone. While direct formylation of the acetamide nitrogen is not a commonly cited specific method for this compound, related reactions provide insight. For instance, the decomposition of acetamide and formamide in pressurized hot water yields acetic acid and formic acid respectively, along with ammonia (B1221849), indicating the reversibility of amide formation. researchgate.net More relevant is the synthesis of ethylidene bis-formamide from acetaldehyde, formamide, and formic acid, which demonstrates the reactivity of these components. researchgate.net

A plausible pathway could involve the N-methylation of primary amides using formic acid in the presence of a catalyst, which proceeds through a formylation/reduction sequence. chemrxiv.org This suggests that the initial formylation of the amide nitrogen is a key step. The direct synthesis of formamide itself from formic acid and ammonia is a well-known process, often involving heating to facilitate dehydration. nih.gov Extrapolating from these principles, the reaction of acetamide with a formylating agent derived from formic acid could potentially yield this compound, although this route is less documented than the formylation of glycinamide.

Advanced Synthetic Strategies for this compound Analogs

To create analogs of this compound, which may have enhanced properties or specific functionalities, more advanced synthetic strategies are employed. These often involve the use of catalysts to improve efficiency, selectivity, and reaction conditions.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of this compound and its derivatives is no exception. Catalysts can enable reactions to proceed under milder conditions, with higher yields and greater selectivity.

Acid catalysis is a frequently used strategy in amidation and formylation reactions. mdpi.com For the synthesis of this compound derivatives, various acid catalysts can be employed to activate the reactants and facilitate the formation of the amide bond. For example, the synthesis of N-aryl-2-formamidoacetamides has been achieved through microwave irradiation of the corresponding isocyanide with formic acid. smolecule.com The synthesis of Schiff bases, which are related imine compounds, is often carried out via acid-catalyzed condensation reactions. researchgate.net

Boric acid has emerged as a mild and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. researchgate.net This method is attractive due to its operational simplicity and the avoidance of harsh reagents. While not specifically documented for this compound, its general applicability suggests it could be a viable method. Furthermore, the use of solid acid catalysts, such as sulfonic acid functionalized nanoparticles, has proven effective for the N-formylation of amines with formic acid under mild conditions. nih.gov Citric acid has also been used to promote multicomponent reactions for the synthesis of heterocyclic compounds, acting via hydrogen bonding to activate intermediates. nih.gov

Table 2: Examples of Acid-Catalyzed Amide and Formamide Synthesis

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

| N-Formylation of Amines | Amine, Formic Acid | Sulfonic acid functionalized magnetic nanoparticles | Mild conditions, high yield, recyclable catalyst | nih.gov |

| Direct Amidation | Carboxylic Acid, Amine | Boric Acid | Green, inexpensive catalyst, broad scope | researchgate.net |

| Schiff Base Synthesis | Aldehyde, Amine | Sulfuric Acid | Spontaneous reaction, good to excellent yields | researchgate.net |

| Biginelli Reaction | Aldehyde, Urea, β-keto ester | Citric Acid | Solvent-free, efficient, eco-friendly | nih.gov |

This table illustrates the utility of various acid catalysts in reactions relevant to the synthesis of this compound and its analogs.

Base-Catalyzed Synthetic Pathways

Base-catalyzed reactions are a cornerstone in the synthesis of various organic compounds, including derivatives of this compound. The use of a base can facilitate reactions by deprotonating a molecule to form a more reactive nucleophile. For instance, in the synthesis of N-aryl mercaptoacetamides, a three-step route starting from aniline (B41778) derivatives employs a base, diisopropylethylamine (DIPEA), in the initial amide formation step. nih.gov This is followed by a substitution reaction and subsequent hydrolysis with a base like potassium hydroxide (B78521) (KOH) to yield the final thiol products. nih.gov While not directly synthesizing this compound itself, this methodology highlights the role of bases in the formation of related amide structures. The general principle involves the activation of a substrate by the base to facilitate its reaction with another molecule. researchgate.netmdpi.com In a different context, the hydrolysis of 5-substituted 2-thiohydantoins is initiated by rapid ionization in a base-catalyzed process, leading to the formation of thioureido-acids. jchemrev.com

| Catalyst Type | Reactants | Product | Reference |

| Base (DIPEA, KOH) | Aniline derivatives, Chloroacetyl chloride | N-aryl mercaptoacetamides | nih.gov |

| Base | 5-substituted 2-thiohydantoins | Thioureido-acids | jchemrev.com |

Multi-Step Synthesis of Complex this compound Derivatives

The synthesis of complex molecules often requires a series of sequential chemical reactions, known as multi-step synthesis, to build the desired molecular architecture. fiveable.mepharmafeatures.com This approach allows for the precise installation of functional groups and stereocenters, which is crucial for creating structurally diverse and biologically active compounds. libretexts.orgyoutube.com

The synthesis of 2-formamido-N-beta-D-ribofuranosyl-acetamide involves the reaction of ribofuranosyl derivatives with formamide. This reaction is typically performed in the presence of a catalyst to facilitate the formation of the desired product. The synthesis of a related compound, 2-amino-(N-D-ribosyl)acetamide 5'-phosphate, has been achieved from 2,3-O-isopropylidene-D-ribofuranosylamine p-toluenesulfonate through condensation with the mixed anhydride (B1165640) of N-(benzyloxy-carbonyl)glycine, followed by phosphorylation and removal of protecting groups. nih.gov

The synthesis of N-aryl-2-formamidoacetamide compounds can be approached through various routes. One method involves the use of 2-isocyano-N-arylacetamides as key synthetic building blocks. wits.ac.za Another strategy for creating N-aryl acetamide derivatives starts with the corresponding aniline derivatives. nih.gov For example, N-aryl mercaptoacetamides are synthesized in a three-step process beginning with an amide formation reaction between an aniline and chloroacetyl chloride, facilitated by a base. nih.gov This is followed by a nucleophilic substitution and hydrolysis. nih.gov The variation of substituents on the aryl ring can influence the properties and reactivity of the resulting compounds. nih.gov

| Starting Material | Key Intermediate/Reagent | Product | Reference |

| Aniline derivatives | Chloroacetyl chloride | N-aryl mercaptoacetamides | nih.gov |

| 2-isocyano-N-arylacetamides | - | N-aryl-2-formamidoacetamide | wits.ac.za |

A significant development in nucleic acid chemistry is the synthesis of 2'-formamidonucleoside phosphoramidites. These modified nucleosides are designed to reduce off-target effects in small interfering RNAs (siRNAs). nagoya-u.ac.jp The synthesis involves creating formamido derivatives of all four standard nucleosides (A, G, C, and U) through a multi-step process starting from commercially available compounds. x-mol.netoup.comresearchgate.net These derivatives are then converted into phosphoramidite (B1245037) building blocks, which can be incorporated into siRNA strands using automated solid-phase synthesis. x-mol.netoup.comacs.org The introduction of the 2'-formamido group has been shown to suppress off-target activity while maintaining the on-target RNAi activity. x-mol.netoup.com

The general synthetic strategy involves several key transformations. For example, the synthesis of the uridine (B1682114) derivative starts with 2,2'-O-cyclouridine, which is protected with a dimethoxytrityl (DMTr) group. oup.com This is followed by a series of reactions to introduce the formamido group at the 2' position of the ribose sugar. oup.com

| Nucleoside | Number of Synthetic Steps | Starting Material | Reference |

| A, G, C, U | 5-11 | Commercial compounds | x-mol.netoup.comresearchgate.net |

Synthetic Routes to N-aryl-2-formamidoacetamide Compounds

Optimization of Reaction Parameters for Enhanced Synthesis of this compound

Optimizing reaction parameters such as temperature, solvent, and catalyst is crucial for maximizing the yield and purity of a desired product while minimizing reaction time and byproducts. chemspeed.com Techniques like factorial design and response surface methodology can be employed to systematically study the influence of various factors on the reaction outcome. rsc.orgnih.gov

| Catalyst | Optimal Temperature | Effect of Increased Temperature | Reference |

| Trypsin | <12°C (preferably 4°C) | Increased rate, decreased yield | nih.govnih.gov |

| Achromobacter lyticus proteinase I | <37°C | - | nih.govnih.gov |

Role of Solvent Systems in this compound Reaction Efficiency

The selection of an appropriate solvent system is a critical parameter in the synthesis of this compound, significantly influencing reaction efficiency, yield, and purity. The solvent's role extends beyond simply dissolving reactants; it can affect reaction kinetics, pathway selection, and the formation of byproducts. biotage.comajms.iq

The choice of solvent often depends on the solubility of the starting materials and the required reaction temperature. biotage.com Solvents with high boiling points, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are frequently employed in reactions requiring elevated temperatures. biotage.com However, the use of such solvents does not guarantee optimal results, as the solvent itself can interact with reactants and intermediates, thereby altering the synthetic outcome. biotage.com

Research indicates that "inert" solvents can lead to better synthesis yields. biotage.com For instance, in some amidation reactions, dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EtOAc) have been shown to produce higher yields and fewer byproducts compared to more polar aprotic solvents like DMF and DMSO, even with limited initial reagent solubility at room temperature. biotage.com Heating the reaction mixture can overcome initial solubility issues. biotage.com The ideal scenario for a chemist is often when the product precipitates from the reaction solvent upon cooling, as this simplifies purification and can lead to a purer final product. biotage.com

The polarity and hydrogen bonding capacity of the solvent are crucial factors. thieme-connect.deresearchgate.net Solvents can alter the nucleophilicity of reactants and stabilize intermediates to varying degrees, which can dictate the reaction pathway. thieme-connect.de For example, in the synthesis of certain metal-organic frameworks, the choice between solvents like DMF, DMSO, water, and ethanol significantly impacts the crystal structure, size, and porosity of the final product. researchgate.net While not directly about this compound, this illustrates the profound effect solvent choice can have on the final product's characteristics.

Mixed solvent systems are also widely used in chemical synthesis to fine-tune reaction conditions. ajms.iq The combination of different solvents can modulate properties such as polarity and solubility to optimize reaction outcomes. ajms.iq For instance, a mixture of DCM and DMF has been reported as superior to either solvent alone in certain peptide synthesis scenarios. peptide.com

The impact of various solvents on reaction yield in a generalized amidation reaction is illustrated in the table below, highlighting the importance of solvent selection.

| Solvent | Relative Yield | Notes |

| Dichloromethane (DCM) | High | Fewer byproducts with similar hydrophobicity. biotage.com |

| Ethyl Acetate (EtOAc) | High | Product precipitated upon cooling, aiding purification. biotage.com |

| Dimethylformamide (DMF) | Low | Generated several byproducts. biotage.com |

| Dimethyl Sulfoxide (DMSO) | Low | Generated several byproducts. biotage.com |

This table is a generalized representation based on findings from a comparative study on a specific amidation reaction and may not be directly transferable to all this compound syntheses. However, it demonstrates the significant impact of solvent choice on reaction efficiency.

Methodologies for Maximizing Yield and Purity of this compound

Maximizing the yield and purity of this compound involves a multi-faceted approach, encompassing the optimization of reaction conditions and the implementation of effective purification techniques.

Optimizing Reaction Conditions:

High-Purity Starting Materials: The use of starting materials with a high degree of purity is fundamental to minimizing the formation of impurities that can interfere with the reaction and decrease the final yield. deskera.com

Catalyst Selection and Optimization: The appropriate catalyst can significantly increase the reaction rate and selectivity, leading to a higher yield. deskera.com Optimizing the amount of catalyst used, known as catalyst loading, is also crucial. deskera.com

Reaction Kinetics: A thorough understanding of the reaction kinetics allows for the fine-tuning of parameters such as temperature, pressure, and reactant concentrations to achieve optimal yields. azom.com

Solvent-Free Conditions: In some cases, conducting reactions under solvent-free conditions can be advantageous, leading to lower temperature requirements and shorter reaction times, which can contribute to higher yields and a more environmentally friendly process. mdpi.com

Purification Methodologies:

A variety of techniques can be employed to purify this compound and remove any unreacted starting materials or byproducts formed during the synthesis. The choice of method depends on the physical and chemical properties of this compound and the impurities present. byjus.com

Crystallization: This is a common and effective method for purifying solid compounds. byjus.comsavemyexams.com It relies on the principle that the solubility of the compound and its impurities differ in a given solvent. byjus.com The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to allow the pure compound to crystallize. savemyexams.com The crystals are then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. savemyexams.com Repeated crystallization may be necessary to achieve high purity. byjus.com

Chromatography: Various chromatographic techniques are powerful tools for separating and purifying chemical compounds. byjus.com

Column Chromatography: This method involves passing a solution of the crude product through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). wits.ac.zaalfa-chemistry.com The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Liquid Chromatography (LC): Particularly preparative High-Performance Liquid Chromatography (HPLC), is a standard method for purifying products in the pharmaceutical and biotechnology industries. gilson.com It offers high resolution but can sometimes be a trade-off between purity, yield, and throughput. gilson.com

Distillation: If this compound is a liquid or has a suitable boiling point, distillation can be used for purification. byjus.com This technique separates components of a liquid mixture based on differences in their boiling points. savemyexams.com For heat-sensitive compounds, vacuum distillation may be employed, as it allows the substance to boil at a lower temperature. byjus.com

The following table summarizes common purification techniques and their applicability.

| Purification Technique | Principle of Separation | Applicability for this compound |

| Crystallization | Difference in solubility between the compound and impurities. byjus.com | Highly applicable for solid this compound. byjus.comsavemyexams.com |

| Column Chromatography | Differential adsorption on a stationary phase. byjus.comwits.ac.za | Useful for separating from byproducts with different polarities. wits.ac.za |

| Preparative HPLC | Partitioning between a mobile and stationary phase under high pressure. gilson.com | Can achieve high purity, especially for complex mixtures. gilson.com |

| Distillation | Difference in boiling points. byjus.comsavemyexams.com | Applicable if this compound is a liquid with a distinct boiling point. |

| Filtration | Separation of an insoluble solid from a liquid. savemyexams.com | Used to collect the solid product after crystallization. savemyexams.com |

Reaction Mechanisms and Intrinsic Reactivity of 2 Formamidoacetamide

Fundamental Chemical Transformations of 2-Formamidoacetamide

The chemical behavior of this compound is characterized by its ability to undergo a range of fundamental reactions, including oxidation, reduction, and substitution. These transformations are influenced by the nature of the reagents and the reaction conditions employed.

Oxidation Reactions of this compound

The oxidation of this compound can be achieved using various oxidizing agents, leading to different products depending on the reaction conditions. For instance, the thiazole (B1198619) ring in derivatives like 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide (B6434177) can be oxidized. The formamido group itself can be susceptible to oxidation, potentially leading to the formation of carbamate (B1207046) or other oxidized species. The specific outcomes of oxidation reactions are highly dependent on the structure of the this compound derivative and the oxidizing agent used.

In a broader context, the oxidation of related compounds provides insights into potential transformations. For example, the oxidation of aminomethanol, a structurally simpler related molecule, by hydroxyl radicals in the presence of oxygen can lead to the formation of formamide (B127407). researchgate.net This suggests that under specific oxidative conditions, the formamido moiety of this compound could potentially undergo cleavage or rearrangement.

Reduction Reactions of this compound

Reduction of the amide functionalities in this compound can be accomplished using powerful reducing agents. For instance, a related compound, 2-Formamido-N-beta-D-ribofuranosyl-acetamide, can be reduced by agents like sodium borohydride (B1222165) or lithium aluminum hydride, often resulting in the formation of amine derivatives. Similarly, the reduction of 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide can be achieved with reducing agents such as lithium aluminum hydride. These reactions typically convert the amide groups to their corresponding amines.

The following table summarizes common reducing agents and their expected products in the reduction of this compound analogs.

| Reducing Agent | Expected Product(s) | Reference |

| Sodium Borohydride (NaBH4) | Amine derivatives | |

| Lithium Aluminum Hydride (LiAlH4) | Amine derivatives |

Substitution Reactions Involving this compound

The active methylene (B1212753) group and the N-H protons of the amide groups in this compound are potential sites for substitution reactions. Nucleophilic substitution reactions, in particular, are a key feature of its chemistry.

Nucleophilic substitution reactions are fundamental in organic chemistry and involve an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the displacement of a leaving group. wikipedia.orgallen.in In the context of this compound chemistry, nucleophilic substitution can occur at the carbon atom adjacent to the carbonyl groups.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. allen.inbyjus.comlibretexts.org This concerted mechanism leads to an inversion of stereochemistry at the reaction center. byjus.comlibretexts.org For an SN2 reaction to occur, the electrophilic carbon atom must be readily accessible to the nucleophile. byjus.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. allen.in

In the synthesis of derivatives of this compound, such as N-(2,4-dimethoxyphenyl)-2-formamidoacetamide, a nucleophilic substitution reaction is a key step. wits.ac.za For example, the synthesis of N-aryl-2-formamidoacetamide precursors can involve the coupling of an aniline (B41778) scaffold with a suitable reagent via a nucleophilic substitution mechanism. wits.ac.za

The table below outlines key aspects of the SN2 reaction mechanism relevant to this compound chemistry.

| Feature | Description | Reference(s) |

| Mechanism | Single, concerted step | allen.inbyjus.comlibretexts.org |

| Kinetics | Bimolecular (rate depends on [substrate] and [nucleophile]) | allen.in |

| Stereochemistry | Inversion of configuration | byjus.comlibretexts.org |

| Substrate Accessibility | Favored for sterically unhindered substrates | byjus.com |

| Solvent | Aprotic solvents are generally preferred | wikipedia.org |

Hydrolytic Cleavage of Amide Bonds in this compound Analogs

Amide bonds are generally stable, but their hydrolysis can be achieved under acidic or basic conditions, typically requiring heat. masterorganicchemistry.com The stability of the amide bond is attributed to resonance, which imparts a partial double bond character to the C-N bond. ehu.eusnih.gov

The hydrolysis of amides is a critical reaction in biological systems and is often catalyzed by enzymes. nih.gov In the laboratory, the cleavage of an amide bond typically involves the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com

Research on the hydrolysis of isostructural analogs has demonstrated the involvement of neighboring functional groups in facilitating amide bond cleavage. For instance, the presence of both an amino and a carboxyl group in close proximity to an amide bond can significantly accelerate its hydrolysis. nih.gov The rate of hydrolysis can be pH-dependent, with a bell-shaped rate profile indicating the participation of both protonated and unprotonated forms of the neighboring groups in the catalytic process. nih.gov Two possible mechanisms, an "N-mechanism" and an "O-mechanism," have been proposed, differing in the role of the amino and carboxyl groups in the intramolecular catalysis. nih.gov

The following table summarizes the key factors influencing the hydrolytic cleavage of amide bonds in analogs of this compound.

| Factor | Influence on Hydrolysis | Reference(s) |

| pH | Can exhibit a bell-shaped rate profile, indicating intramolecular catalysis | nih.gov |

| Neighboring Groups | Amino and carboxyl groups can assist in cleavage | nih.gov |

| Twisting of Amide Bond | Destabilizes the amide bond, increasing reactivity towards hydrolysis | ehu.eus |

| Metal Complexes | Can mediate hydrolysis, for example, Pd(II) complexes can promote cleavage | nih.gov |

Cyclization Reactions Initiated by this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the participation of the formamido and acetamide (B32628) moieties in the formation of a new ring system.

For instance, 2-(substituted amidino)-2-formamidoacetamide salts have been shown to cyclize to form isomeric aminoimidazolecarboxamides, which can then be converted to substituted hypoxanthines. researchgate.net This transformation highlights the utility of the this compound backbone as a versatile building block in heterocyclic synthesis.

Furthermore, the dehydration of N-aryl-2-formamidoacetamide precursors can yield key intermediates like 2-isocyano-N-arylacetamides. wits.ac.za These isocyano derivatives can then undergo cycloaddition reactions to construct more complex heterocyclic systems, such as 1,3-oxazoles. wits.ac.za

The reactivity of enamides, which can be conceptually related to derivatives of this compound, demonstrates the potential for diverse cyclization pathways. Enamides can act as nucleophiles and, upon transformation into iminium intermediates, can serve as electrophiles, enabling tandem reactions to form N-heterocycles. beilstein-journals.org Transition-metal-catalyzed oxidative cyclization reactions of substrates containing an amide directing group with alkynes also represent a powerful strategy for constructing complex cyclic structures. researchgate.net

The table below provides examples of cyclization reactions involving derivatives of this compound and related compounds.

| Precursor | Reaction Type | Product | Reference |

| 2-(Substituted amidino)-2-formamidoacetamide salts | Cyclization | Aminoimidazolecarboxamides | researchgate.net |

| N-Aryl-2-formamidoacetamide | Dehydration followed by cycloaddition | 1,3-Oxazoles | wits.ac.za |

| Trifluoromethylated amidrazones | Nucleophilic intramolecular cyclization | 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles | organic-chemistry.org |

| Halo-dienamides | Copper(I)-mediated radical cyclization | 5-exo or 6-endo cyclization products | warwick.ac.uk |

| Formylcyclopropane 1,1-diesters with 2-chloro-1H-indole-3-carboaldehydes | NHC-catalyzed domino ring-opening/redox amidation/cyclization | Tricyclic hydropyrido[1,2-a]indole skeleton | nih.gov |

Pathways to Imidazolecarboxamide Formation from this compound Precursors

The formation of 5-Amino-4-imidazolecarboxamide (AICA), a vital intermediate in the synthesis of purines and other biologically important molecules, can be achieved through the cyclization of acyclic precursors derived from or related to this compound. chemicalbook.comscbt.com Research has explored the cyclization of compounds such as 2-(substituted amidino)-2-formamidoacetamide salts. researchgate.netresearchgate.net This process involves an intramolecular condensation reaction to form the imidazole (B134444) ring.

One significant pathway starts with diaminomaleonitrile (B72808) (DAMN). Through reaction with formamide and a dehydrating agent like phosphorus oxychloride, an intermediate is formed which then undergoes cyclization. google.com Another method involves the cyclization of N-(2-amino-1,2-dicyanovinyl)-N'-substituted-formamidine. google.com While not directly starting from this compound itself, these precursors share key structural features, where the formamido group or a related formamidine (B1211174) structure provides the necessary carbon atom (C2) for the closure of the imidazole ring.

The industrial synthesis of 4-amino-5-imidazolecarboxamide often utilizes diaminomaleonitrile and formamide in a solvent like tetrahydrofuran, with phosphorus oxychloride used to facilitate the reaction. google.com The reaction proceeds through a formylated intermediate which is then cyclized. The table below summarizes a typical industrial process for the synthesis of an intermediate and its subsequent conversion. google.com

Table 1: Industrial Synthesis Steps for 4-Amino-5-imidazolecarboxamide

| Step | Reactants | Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 1: Intermediate Synthesis | Diaminomaleonitrile, Formamide | Tetrahydrofuran (THF), Phosphorus oxychloride | 0-35°C, Inert atmosphere (Argon) | Intermediate 1 (a formylated precursor) |

| 2: Cyclization | Intermediate 1 | Water, Sodium hydroxide (B78521) | Heat to 95°C for ~3 hours | 4-Amino-5-imidazolecarboxamide |

This interactive table is based on data from an industrial production method patent. google.com

The cyclization of 2-(substituted amidino)-2-formamidoacetamide salts has been studied to yield isomeric N-substituted aminoimidazolecarboxamides, which can then be converted to substituted hypoxanthines. researchgate.netresearchgate.net This highlights the versatility of the formamidoacetamide scaffold in generating diverse imidazole derivatives.

Mechanistic Elucidation of Functional Group Influence on this compound Reactivity

The chemical behavior of this compound is dictated by the electronic and steric properties of its constituent functional groups. The formamido group and the primary amide linkage each contribute uniquely to the molecule's reaction profile.

Contribution of the Formamido Moiety to Reactivity Profiles

The formamido group (–NH-CHO) is a derivative of formamide and plays a critical role in the reactivity of the molecule. wikipedia.org This group is essential in the cyclization reactions that form heterocyclic rings like imidazole. researchgate.net In the synthesis of imidazolecarboxamide, the formamido group is the source of a one-carbon unit required for ring closure. researchgate.netresearchgate.net

The reactivity of the formamido group is influenced by the electrophilic character of the formyl carbon and the nucleophilicity of the nitrogen atom. The chemistry of formamide itself shows that it can decompose at high temperatures into carbon monoxide and ammonia (B1221849), or into hydrogen cyanide and water, indicating the reactivity of the C-N and C=O bonds. wikipedia.org In the context of this compound, the formamido group participates in intramolecular condensation reactions, where the formyl carbon is attacked by a nucleophile within the same molecule to initiate ring formation. researchgate.net The presence of this group is a key structural feature that enables the synthesis of more complex molecules from formamidoacetamide precursors.

Impact of the Amide Linkage on Chemical Reactivity

The amide linkage (–CO-NH₂) in this compound is a relatively stable functional group. pressbooks.pub Amides are generally unreactive toward nucleophilic acyl substitution due to the poor leaving group ability of the amino group. libretexts.org The stability of this bond is partly due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the carbon-nitrogen bond. nih.gov

Table 2: Properties of Functional Moieties in this compound

| Functional Group | Key Structural Feature | General Reactivity | Role in Imidazole Synthesis |

|---|---|---|---|

| Formamido | -NH-CHO | Electrophilic formyl carbon, participates in cyclization. | Provides the C2 carbon for the imidazole ring. |

| Amide | -CO-NH₂ | Generally stable, undergoes hydrolysis under harsh conditions. | Typically remains intact during cyclization. |

This interactive table summarizes the distinct roles and reactivity of the functional groups.

Computational and Theoretical Investigations of 2 Formamidoacetamide Systems

Quantum Mechanical Studies of 2-Formamidoacetamide

Quantum mechanical calculations offer a foundational approach to understanding the intrinsic properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Ab Initio Calculations on this compound as Peptide Mimics

Ab initio calculations, which are performed from first principles without reliance on empirical parameters, have been instrumental in characterizing this compound as a model for peptide systems. In pioneering work, this compound was investigated alongside molecules like formamide (B127407) and N-methylacetamide to serve as prototypes for the types of interactions expected along a polypeptide chain. acs.orgresearchgate.net

A key methodology employed in these studies is the molecular fragment approach. This technique is designed for the investigation of large molecules by breaking them down into smaller, computationally manageable fragments. By studying the properties of these fragments and their interactions, the electronic structure and properties of the entire molecule can be reconstructed. acs.org The application of this ab initio procedure to this compound helps to assess its ability to accurately model the fundamental peptide bond and its local interactions, providing a basis for understanding more complex protein structures. acs.orgresearchgate.net The validity of this approach is typically confirmed by comparing the theoretical results with experimental data and other computational studies. acs.org

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a dominant computational method in chemistry and materials science for investigating the electronic structure of many-body systems. scm.com DFT reduces the complexity of the many-electron wave function to the more manageable electron density, providing a balance between accuracy and computational cost. scm.com This makes it a powerful tool for studying molecules like this compound.

DFT is widely used to characterize the electronic properties of molecules by calculating their ground-state electron density. aps.orgaps.org From the electron density, various properties such as molecular orbital energies, charge distribution, and electrostatic potential can be determined. scm.comresearchgate.netnih.gov For amide-containing molecules like this compound, DFT calculations help in understanding the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netuni-muenchen.de

In simple amides like formamide, which serves as a core component of this compound, the HOMO is often a nonbonding orbital localized on the oxygen atom, while the HOMO-1 is a π-orbital with significant character on both nitrogen and oxygen. researchgate.net The LUMO is typically the π* antibonding orbital of the C=O double bond. uni-muenchen.de Analysis of the molecular orbitals and their energies provides insight into the molecule's reactivity, electronic transitions, and the delocalization of electron density across the peptide-like linkage. researchgate.netwits.ac.za These principles are directly applicable to the electronic structure characterization of this compound, helping to explain the electronic effects of the adjacent formamido and acetamide (B32628) groups.

DFT is a crucial tool for mapping out the potential energy surface of chemical reactions, including identifying reactants, products, intermediates, and, most importantly, transition states. koyauniversity.orgresearchgate.netfaccts.de A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. hi.isscm.com

While specific DFT studies on the reaction pathways of this compound are not detailed in the provided literature, the methodology is well-established through studies of analogous reactions. For instance, the reaction mechanism for the formation of 2-amido-2-aminoacetic acid from iminoacetic acid and formamide has been proposed based on DFT calculations. chemrxiv.orgchemrxiv.org Such studies involve:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable species (reactant, product, intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Calculating Energy Barriers: The Gibbs free energy difference between the transition state and the reactants is calculated to determine the kinetic feasibility of a proposed pathway. chemrxiv.orgresearchgate.net

These computational techniques allow for the detailed elucidation of reaction mechanisms, such as distinguishing between concerted and stepwise pathways, and understanding the role of catalysts. koyauniversity.orgchemrxiv.orgchemrxiv.org

Electronic Structure Characterization

Molecular Dynamics Simulations and Free Energy Calculations

While quantum mechanical methods describe the static electronic structure, molecular dynamics (MD) simulations provide insight into the movement of atoms over time. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals dynamic processes and thermodynamic properties. mdpi.com

MD simulations have been used to study the behavior of formamide, a constituent part of this compound, on catalytic surfaces like TiO2 and Platinum in the presence of water. openbiochemistryjournal.com These simulations can reveal how molecules arrange on a surface and calculate dynamic properties like diffusion coefficients. From the temperature dependence of these properties, key thermodynamic parameters such as activation energies for diffusion can be calculated. openbiochemistryjournal.com

Table 1: Activation Energies for Diffusion of Formamide and Water on Catalytic Surfaces This table presents data from a molecular dynamics study on formamide, a related smaller amide, to illustrate the type of data obtained from such simulations.

| System | Diffusing Species | Activation Energy (kcal/mol) |

| Formamide-Water/TiO₂ | Water | 3.0 |

| Formamide-Water/TiO₂ | Formamide | 2.7 |

| Formamide-Water/Pt | Water | 2.1 |

| Formamide-Water/Pt | Formamide | 2.9 |

| Data sourced from a study on formamide-water interactions on anatase and platinum surfaces. openbiochemistryjournal.com |

Free energy calculations, often performed in conjunction with MD, quantify the thermodynamics of processes like binding or conformational changes. ambermd.org Methods like thermodynamic integration and free energy perturbation are used to compute free energy differences between two states (e.g., a molecule in solution versus in a protein binding site). gromacs.orguiuc.edu These calculations often employ thermodynamic cycles to determine physically meaningful quantities from computationally accessible, "alchemical" transformations. gromacs.org Such methods are vital for predicting binding affinities in drug design and understanding the stability of different molecular conformations. mdpi.comambermd.org

Theoretical Modeling of Molecular Interactions Involving this compound

Understanding and accurately modeling the non-covalent interactions that govern molecular recognition, binding, and crystal packing is a central goal of theoretical chemistry. ohio-state.edufrontiersin.org this compound has been used as a component in benchmark datasets for the development and validation of advanced force fields designed to model these interactions with high physical fidelity. ugent.be

One such model is the Monomer Electron Density Force Field (MEDFF) . ugent.benih.gov This force field is derived from first principles and is based on the Symmetry-Adapted Perturbation Theory (SAPT) framework. ohio-state.edunih.gov SAPT provides a powerful method for decomposing the total interaction energy between molecules into physically meaningful components:

Electrostatics: The classical Coulombic interaction between the static charge distributions of the monomers. ohio-state.edu

Exchange-Repulsion: A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of two molecules overlap. ohio-state.edu

Induction (Polarization): The stabilizing interaction that results from the distortion of a molecule's electron cloud in response to the electric field of another. ohio-state.edu

Dispersion: An attractive interaction arising from the correlated fluctuations of electrons in different molecules (van der Waals forces). ohio-state.edu

The MEDFF methodology uses parameters derived directly from the electron density of the individual monomers, which are obtained from DFT calculations. ugent.be This approach significantly reduces the number of empirical fitting parameters, resulting in a more physically motivated and transferable model. nih.gov The inclusion of this compound in the validation dataset for such models underscores its utility as a representative system for studying the complex interplay of non-covalent forces, particularly dispersion and hydrogen bonding, that are characteristic of peptide and protein systems. ugent.be

Intermolecular Interaction Potentials

Intermolecular interactions are the forces that exist between molecules, governing the physical properties of substances in condensed phases. These forces, collectively known as van der Waals forces, include attractions and repulsions between atoms, molecules, and surfaces. libretexts.org They can be broken down into several components: electrostatic forces (between permanent dipoles or charges), induction (where a permanent dipole induces a dipole in a neighboring molecule), and dispersion forces (arising from temporary fluctuations in electron density). nih.gov

The interaction between two molecules can be described by a potential energy surface (PES), a mathematical function that gives the potential energy of a system as a function of the geometric positions of its atoms. cecmohali.org The potential energy curve for intermolecular interactions typically shows a minimum at an optimal distance, known as the equilibrium distance, where attractive and repulsive forces are balanced. libretexts.org At shorter distances, repulsion dominates, while at longer distances, attraction is the primary force. libretexts.org

In computational studies of this compound, which is investigated as a model for interactions within a peptide chain, the focus is on quantifying these forces. researchgate.netresearchgate.net The energies of various molecular configurations are calculated to map out the interaction landscape. rsc.org Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic (Ees), exchange (Eex), induction (Eind), and dispersion (Edisp) energies. nih.gov For molecules with significant dipole moments like amides, electrostatic and dispersion forces are typically the dominant sources of attraction. nih.gov

Table 1: Key Components of Intermolecular Interaction Potentials This table outlines the fundamental forces calculated in theoretical studies to define the intermolecular potential energy landscape.

| Interaction Component | Description | Relevance to this compound |

|---|---|---|

| Electrostatic (Ees) | Interaction between permanent charge distributions (dipoles, quadrupoles). | Significant due to the polar amide and formamido groups, leading to strong dipole-dipole interactions. |

| Induction (Eind) | Interaction between a permanent multipole on one molecule and an induced multipole on another. | The polar groups can polarize neighboring molecules, contributing to overall attraction. |

| Dispersion (Edisp) | Attraction arising from correlated instantaneous fluctuations in electron density. | Present in all molecular interactions and a major contributor to the binding of nonpolar parts of the molecule. nih.gov |

| Exchange (Eex) | Short-range repulsion due to the Pauli exclusion principle when electron clouds overlap. | Prevents molecular collapse and defines the van der Waals radii. |

Intramolecular Conformational Dynamics

The ability of molecules to exist in different spatial arrangements, or conformations, is a fundamental aspect of their chemistry and biology. mdpi.com Intramolecular conformational dynamics describes the transitions between these different conformations, which typically involve rotation around single bonds. These dynamics are governed by the molecule's potential energy surface, where stable conformations correspond to energy minima. rsc.org

Theoretical studies on this compound, often performed as part of broader investigations into peptide models, have explored its conformational landscape. researchgate.netresearchgate.net An ab initio procedure based on molecular fragments has been applied to model peptide prototypes, including this compound. researchgate.netresearchgate.net Such calculations aim to identify the most stable conformations and the energy barriers between them. Findings indicate that the global energy minima for such systems can be sensitive to the specific theoretical model used in the calculations. researchgate.net For dipeptide models, these minima often involve the formation of intramolecular hydrogen bonds, which significantly stabilize certain conformations. researchgate.net The analysis of conformational dynamics is crucial as it relates directly to the functional activity and efficiency of biomolecules. mdpi.com

Table 2: Theoretical Conformational Analysis of a Model Peptide System This table summarizes typical findings from computational studies on the conformational preferences of peptide-like molecules such as this compound.

| Conformation Feature | Theoretical Finding | Implication |

|---|---|---|

| Energy Minima | Multiple stable and metastable conformations exist on the potential energy surface. | The molecule can populate an ensemble of different shapes at room temperature. rsc.org |

| Global Minimum | The lowest energy conformation is often stabilized by one or more intramolecular hydrogen bonds. researchgate.net | Specific folded structures are energetically preferred over extended ones. |

| Rotational Barriers | Energy barriers separate different conformations, dictating the rate of interconversion. | The flexibility of the molecule and the timescale of its structural changes can be predicted. mdpi.com |

| Hydrogen Bonding | Calculations predict the possibility of two intramolecular hydrogen bonds stabilizing the structure. researchgate.net | Hydrogen bonding is a key driver in determining the preferred 3D structure. |

Theoretical Approaches to Chemical Reactivity and Stability Prediction

Theoretical chemistry offers a framework for predicting the reactivity and kinetic stability of molecules. chemrevlett.com One of the most common approaches is Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). chemrevlett.commdpi.com The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter; a large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the opposite. chemrevlett.com These theoretical methods can be used to predict reaction pathways and estimate thermodynamic and kinetic parameters, helping to screen for feasible and potentially hazardous reactions. icheme.org

Characterization of Reactive Intermediates

Many chemical reactions proceed through the formation of short-lived, high-energy species known as reactive intermediates. libretexts.org These are not stable reactants or products but transient species that exist at a local energy minimum along the reaction coordinate. Common examples include carbocations, carbanions, free radicals, carbenes, and nitrenes. slideshare.netnptel.ac.in Theoretical calculations are instrumental in characterizing the structure, stability, and reactivity of these fleeting intermediates, which are often too unstable to be studied directly by experimental means. rsc.org

For a molecule like this compound, several types of reactive intermediates could conceivably be formed during a chemical transformation. For instance, homolytic cleavage of a C-H or N-H bond, perhaps initiated by heat or light, would generate a free radical. libretexts.org Heterolytic bond cleavage could lead to the formation of carbocation or carbanion-like species. slideshare.net The stability of these intermediates is heavily influenced by factors such as inductive effects, resonance, and hyperconjugation, all of which can be modeled computationally. slideshare.net

Table 3: Potential Reactive Intermediates in this compound Reactions This table describes the characteristics of theoretical reactive intermediates that could be formed from this compound based on general principles of organic chemistry.

| Intermediate Type | Description | Potential Formation from this compound |

|---|---|---|

| Free Radical | An atom or molecule with an unpaired valence electron. libretexts.org | Hydrogen abstraction from a C-H or N-H bond. |

| Carbocation | A species with a positively charged carbon atom, typically sp² hybridized and planar. slideshare.net | Heterolytic cleavage of a bond to a carbon atom, such as loss of a leaving group. |

| Carbanion | A species with a negatively charged carbon atom. | Deprotonation of a C-H bond, particularly one adjacent to a carbonyl group (enolization). |

| Nitrene | A neutral, monovalent, highly reactive nitrogen intermediate, isoelectronic with carbenes. chemistrydocs.com | Could be generated from related precursors like acyl azides. |

Prediction of Reaction Stereoselectivity and Outcomes

Stereoselectivity is the preference for the formation of one stereoisomer over another in a chemical reaction. wikipedia.orgmasterorganicchemistry.com When a reaction can produce multiple stereoisomeric products, a stereoselective reaction yields an unequal mixture of them. wikipedia.org This outcome is determined by differences in the activation energies of the competing reaction pathways, which are influenced by steric and electronic effects. wikipedia.org

Computational chemistry can predict stereoselectivity by modeling the transition states for the different pathways. The pathway with the lower activation energy is favored, leading to the major product. This is particularly important for reactions involving chiral molecules or for reactions that create new stereocenters. lumenlearning.com

This compound is an achiral molecule. According to fundamental principles, if a reaction introduces a new chiral center into an achiral starting material without the influence of any external chiral agent (like a catalyst or solvent), the result will be a racemic mixture—a 50:50 mix of the two enantiomers. lumenlearning.com This is because the formation of either enantiomer is equally probable. lumenlearning.com However, if this compound were to react at a prochiral center, or with a chiral reagent, diastereoselectivity could be observed. In such a case, the transition states leading to the different diastereomeric products would have different energies, resulting in one diastereomer being formed in preference to the other. wikipedia.org Theoretical modeling can quantify this energy difference to predict the diastereomeric excess.

Table 4: Theoretical Prediction of Stereochemical Outcomes for Reactions of this compound This table outlines the expected stereochemical outcomes for hypothetical reactions involving the achiral molecule this compound, based on established principles of stereochemistry.

| Reaction Scenario | Starting Materials | Expected Outcome | Theoretical Basis |

|---|---|---|---|

| Formation of a New Chiral Center | Achiral Reagent + this compound | Racemic Mixture (50:50 enantiomers) | The transition states leading to the two enantiomers are mirror images and have identical energies, making their formation equally likely. lumenlearning.com |

| Diastereoselective Reaction | Chiral Reagent + this compound | Unequal mixture of diastereomers | The transition states are diastereomeric, not enantiomeric. They have different energies, leading to a preference for the lower-energy pathway. wikipedia.org |

Advanced Analytical Methodologies for 2 Formamidoacetamide Characterization

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopy is a cornerstone in the analysis of 2-Formamidoacetamide, offering detailed insights into its molecular structure and composition. Various spectroscopic methods are employed to probe different aspects of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide critical data on the chemical environment of the atoms within the molecule.

In ¹H NMR analysis, the chemical shifts, multiplicity, and integration of the proton signals reveal the connectivity and spatial arrangement of hydrogen atoms. For instance, the formyl proton typically appears as a singlet at a distinct chemical shift, while the amide and methylene (B1212753) protons exhibit their own characteristic signals. researchgate.net The exact chemical shifts can be influenced by the solvent used and the presence of any impurities.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a specific signal, with its chemical shift indicating the type of carbon (e.g., carbonyl, methylene). For example, the carbonyl carbons of the formamide (B127407) and acetamide (B32628) groups will have characteristic resonances in the downfield region of the spectrum. rsc.org Analysis of related amide-containing compounds often shows carbonyl signals in the range of 165-175 ppm. researchgate.netrsc.org

Table 1: Representative NMR Data for Amide-Containing Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Formyl (CHO) | ~8.0-8.5 |

| Amide (NH) | ~6.5-8.5 (broad) | |

| Methylene (CH₂) | ~3.5-4.5 | |

| ¹³C | Carbonyl (C=O) | ~160-175 |

| Methylene (CH₂) | ~40-50 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, CE-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic separation techniques (hyphenated techniques), it allows for the highly sensitive and selective analysis of the compound in complex mixtures. gentechscientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. nih.gov The liquid chromatograph separates the compound from other components in a sample before it enters the mass spectrometer, which then provides mass-to-charge ratio data for identification and quantification. gentechscientific.comlabmanager.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of this compound to increase its volatility. gentechscientific.comrsc.org GC-MS is highly effective for separating volatile compounds and providing robust identification based on mass spectral libraries. chromatographyonline.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative separation mechanism based on the electrophoretic mobility of the analyte. csic.es This technique is valuable for the analysis of charged or highly polar molecules and can provide complementary information to LC-MS and GC-MS. nih.gov

These hyphenated techniques are essential for metabolomics studies and for detecting trace amounts of this compound in various biological and environmental samples. nih.govchromatographyonline.com

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for this compound

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides detailed information about the functional groups present in this compound. wikipedia.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key vibrational bands for this compound would include:

N-H stretching vibrations from the amide groups, typically appearing as a broad band in the region of 3200-3400 cm⁻¹.

C=O stretching vibrations (Amide I band) from both the formamide and acetamide moieties, which are very intense and appear in the 1600-1700 cm⁻¹ region. spectroscopyonline.comnih.gov The exact position of these bands can give insights into hydrogen bonding.

N-H bending vibrations (Amide II band) around 1550-1650 cm⁻¹. nih.gov

C-N stretching vibrations .

CH₂ bending and stretching vibrations .

FTIR is a rapid and non-destructive technique that is useful for the initial identification and qualitative analysis of this compound. acsmaterial.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3200-3400 |

| Carbonyl (C=O) | Stretch (Amide I) | 1600-1700 |

| Amide (N-H) | Bend (Amide II) | 1550-1650 |

| Methylene (C-H) | Stretch | 2850-2960 |

X-ray Crystallography for Crystalline Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org For derivatives of this compound that can be crystallized, this technique can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to calculate an electron density map, from which the atomic positions can be determined. In cases where phasing the diffraction data is challenging, the use of heavy atom derivatives can be employed to solve the crystal structure. numberanalytics.com The detailed structural insights gained from X-ray crystallography are invaluable for understanding the compound's physical properties and its interactions with other molecules. sci-hub.seresearchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules in solution. libretexts.org While this compound itself is not chiral, its derivatives or complexes with chiral molecules could be analyzed using this method. CD spectroscopy measures the differential absorption of left and right circularly polarized light. isbg.fr

For proteins and peptides, far-UV CD (190-250 nm) provides information about the secondary structure (e.g., α-helix, β-sheet content), while near-UV CD (250-350 nm) probes the tertiary structure and the environment of aromatic amino acids. creative-proteomics.complos.org If this compound were to bind to a protein, changes in the protein's CD spectrum could indicate conformational changes upon binding. nih.gov This makes CD spectroscopy a valuable tool for studying interactions between small molecules and biological macromolecules. isbg.fr

Chromatographic Separation Techniques for this compound

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound from mixtures. nih.govdu.edu.eg These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. nih.gov

Column chromatography is a common preparative technique used to purify significant quantities of this compound. chromtech.com The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (a solvent or mixture of solvents) is critical for achieving effective separation. ijpsjournal.com

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. ijpsjournal.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be a suitable approach for this compound. The separation can be optimized by adjusting the mobile phase composition, either through isocratic (constant composition) or gradient (varying composition) elution. chromtech.com Detection is typically achieved using a UV detector, as the amide bonds in this compound will absorb UV light.

Other chromatographic methods that could be applied include:

Thin-Layer Chromatography (TLC): A simple and rapid technique for monitoring reaction progress and assessing purity. du.edu.eg

Gas Chromatography (GC): As mentioned earlier, this would likely require derivatization to make this compound sufficiently volatile. du.edu.eg

The selection of the appropriate chromatographic technique depends on the specific analytical goal, whether it is purification, identification, or quantification. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of chemical compounds. qbdgroup.com It separates components from a mixture based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase. advatechgroup.com For a small, polar molecule like this compound, which has a reported purity of >95% by HPLC, specific modes of chromatography are particularly effective. lgcstandards.comresearchgate.net

Given its polar nature, this compound is well-suited for analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC with specialized columns. nih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which is effective for retaining and separating highly polar compounds. ich.orgresearchgate.net An amide-embedded stationary phase, for instance, has demonstrated enhanced selectivity for polar compounds, including substituted anilines and nucleosides, under both reversed-phase and HILIC conditions.

For method development, a typical starting point could be a C18 column, but phases like an Ascentis RP-Amide are recommended for improved retention and performance of polar compounds with hydrogen-bonding potential. phenomenex.blog The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer such as phosphate (B84403) or volatile options like formate (B1220265) or acetate (B1210297) to control the pH and ensure reproducible results. phenomenex.blog

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Exemplary Condition |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase (Column) | BEH Amide Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0 |

| Gradient | 95% to 40% Acetonitrile over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 2 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. research-solution.com However, polar molecules with active hydrogen atoms, such as this compound, are generally non-volatile and require a chemical modification process known as derivatization to make them suitable for GC analysis. research-solution.comchemcoplus.co.jp Derivatization replaces active hydrogens in functional groups like amides with non-polar groups, increasing the compound's volatility and thermal stability. tcichemicals.com

Silylation is the most common derivatization method for compounds containing -OH, -NH, or -SH groups. research-solution.comtcichemicals.com This process converts the analyte into a trimethylsilyl (B98337) (TMS) derivative, which is more volatile and less polar. sigmaaldrich.com For amides, which can be difficult to derivatize, powerful silylating reagents are required. google.com

Common derivatization reagents for amides include:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong TMS donor often used with a catalyst like TMCS (trimethylchlorosilane) for silylating amides and other challenging compounds. tcichemicals.comgoogle.com

BSA (N,O-Bis(trimethylsilyl)acetamide): Highly reactive toward nitrogen-containing compounds like amides and amino acids. sigmaaldrich.com

SILYL-21 (HMDS – TMCS 2:1): A reagent mixture capable of derivatizing amides and hindered hydroxyls. tcichemicals.com

The derivatization reaction typically involves heating the sample with an excess of the reagent in an aprotic solvent like pyridine (B92270) or acetonitrile. chemcoplus.co.jpgoogle.com Reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. For example, derivatizing an amide might require heating for several hours at elevated temperatures (e.g., 75-90 °C). sigmaaldrich.comgoogle.com After derivatization, the resulting volatile TMS-derivative of this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

| Parameter | Exemplary Condition for Derivative |

|---|---|

| Derivatization Reagent | BSTFA + 1% TMCS in Acetonitrile |

| Reaction Conditions | Heat at 80 °C for 2 hours |

| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) |

Quantitative and Qualitative Analytical Methodologies for this compound

Both qualitative and quantitative analyses are fundamental to characterizing this compound. Qualitative analysis aims to identify the compound, while quantitative analysis measures its amount in a sample. biopharmaservices.com HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for both, providing retention time for initial identification and mass-to-charge ratio for confirmation and structural elucidation.

Precision and Accuracy in this compound Analysis

The reliability of an analytical method is defined by its precision and accuracy. slideshare.netAccuracy refers to the closeness of the measured value to the true or accepted value, often expressed as a percentage of recovery. Precision describes the closeness of agreement among a series of measurements from the same sample, typically expressed as the relative standard deviation (RSD).

According to International Council for Harmonisation (ICH) guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. researchgate.net Precision is evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.

The table below illustrates typical acceptance criteria for a validated analytical method, which would be applicable to the analysis of this compound.

| Validation Parameter | Measurement | Illustrative Acceptance Criterion |

|---|---|---|

| Precision | Repeatability (RSD%) | ≤ 2% |

| Intermediate Precision (RSD%) | ≤ 3% | |

| Accuracy | Recovery (%) | 98.0% - 102.0% |

Method Development and Validation for this compound Systems

Developing and validating an analytical method for this compound ensures that it is suitable for its intended purpose. slideshare.net The validation process, guided by ICH principles, establishes through documented evidence that the method consistently produces reliable and accurate results. particle.dk

The development process for a small polar compound like this compound would involve selecting an appropriate chromatographic system (e.g., HILIC), optimizing mobile phase composition, and choosing a suitable detector. ich.orgphenomenex.blog Once developed, the method must be validated by assessing a set of key performance characteristics. advatechgroup.com

Key validation parameters as defined by ICH guidelines include: particle.dkresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range. A minimum of five concentration levels is typically recommended. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following table summarizes these parameters and their typical purpose in a validation protocol.

| Validation Characteristic | Purpose |

|---|---|

| Specificity / Selectivity | To ensure the signal measured is from the target analyte without interference. |

| Linearity | To confirm a proportional relationship between signal and concentration. |

| Range | To define the concentration boundaries for reliable quantification. |

| Accuracy | To determine the systematic error or bias of the method. |

| Precision | To determine the random error or variability of the method. |

| Limit of Detection (LOD) | To establish the sensitivity of the method for detection. |

| Limit of Quantitation (LOQ) | To establish the lowest concentration that can be reliably measured. |

| Robustness | To ensure the method is reliable during normal use with minor variations. |

Applications of 2 Formamidoacetamide in Advanced Materials Science and Catalysis

Role of 2-Formamidoacetamide in Advanced Materials Design and Engineering

The design of advanced materials often relies on controlling molecular architecture to achieve desired functions. chemrxiv.orgomasgroup.org this compound serves as a valuable model and component in this endeavor due to its peptide-like structure. researchgate.net This structure provides a simplified model for studying the complex interactions, such as hydrogen bonding, that govern the folding and assembly of proteins. researchgate.net This knowledge is critical for the rational design of new materials with specific physical, chemical, and mechanical properties. turtlesai.com The ability to predict and control how molecules interact is a key step in designing advanced materials for applications ranging from clean energy to human welfare. chemrxiv.orgomasgroup.org

The synthesis of derivatives, such as N-(2,4-dimethoxyphenyl)-2-formamidoacetamide, highlights its utility as a foundational scaffold upon which more complex functional molecules can be built. wits.ac.za This adaptability makes it a target for inclusion in generative AI models for materials discovery, which aim to accelerate the design of new compounds with tailored properties for applications like batteries or CO2 adsorption. turtlesai.com

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. frontiersin.orgsemanticscholar.org The formamido and amide groups within this compound are rich in hydrogen bond donors and acceptors, making the molecule an ideal candidate for constructing supramolecular architectures. researchgate.netfrontiersin.org These non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π interactions, guide the self-assembly process, leading to the formation of well-defined systems. frontiersin.orgsemanticscholar.org The resulting architectures can range from simple dimers to complex, multi-nuclear systems with applications in molecular switching and sensing. semanticscholar.org

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. wikipedia.org The precise arrangement of functional groups in this compound allows it to exhibit molecular complementarity, engaging in specific hydrogen bonding patterns. frontiersin.orgwikipedia.org This is analogous to the molecular recognition observed in biological systems, such as between DNA and proteins, which is often mediated by similar amide linkages. frontiersin.orgfurman.edu

Polyamides containing a formamido group, for instance, have been shown to bind to the minor groove of DNA in a sequence-specific manner, demonstrating the critical role of this functional group in molecular recognition. furman.edu The formamido group promotes a staggered stacking arrangement, allowing it to pair specifically with other moieties. furman.edu The study of this compound as a model peptide provides insight into these fundamental recognition events, which are driven by the formation of multiple, specific non-covalent bonds to overcome the entropic penalty of association. researchgate.netfrontiersin.org

Table 1: Non-Covalent Interactions in Molecular Recognition

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (e.g., N, O) and another nearby electronegative atom. wikipedia.org | Primary driving force for self-assembly and recognition, enabled by its amide and formamido groups. researchgate.net |